molecular formula C19H20N4O2 B2715295 N-(2-((3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)amino)-2-oxoethyl)benzamide CAS No. 1788830-85-2

N-(2-((3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)amino)-2-oxoethyl)benzamide

Cat. No.: B2715295
CAS No.: 1788830-85-2
M. Wt: 336.395
InChI Key: RNGXHORUQJZVOA-UHFFFAOYSA-N
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Description

“N-(2-((3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)amino)-2-oxoethyl)benzamide” is a chemical compound that belongs to the class of organic compounds known as indolecarboxamides and derivatives . These are compounds containing a carboxamide group attached to an indole .


Synthesis Analysis

The synthesis of this compound involves a reaction with R-substituted aldehyde at 50°C to obtain the compounds in 45-60% yield .


Molecular Structure Analysis

The molecular structure of this compound can be found in the referenced articles .


Chemical Reactions Analysis

The chemical reactions of this compound involve various processes such as the stretching of C-H, O-CH3, C=O, C=C, and C-N bonds, and the bending of C-H bonds . The compound also exhibits various NMR properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 209-211°C, various ATR-FTIR properties, and various NMR properties .

Scientific Research Applications

Anticancer Applications

  • Histone Deacetylase Inhibition: N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a compound with structural similarities, has been identified as a potent, isotype-selective histone deacetylase (HDAC) inhibitor. It shows significant antitumor activity in vivo by blocking cancer cell proliferation and inducing cell-cycle arrest and apoptosis, highlighting its potential as an anticancer drug (Zhou et al., 2008).

Molecular Biology Tools

  • Capillary Electrophoresis: A method involving nonaqueous capillary electrophoresis was developed for the separation of imatinib mesylate and related compounds, demonstrating the utility of related benzamide derivatives in analytical chemistry for quality control and substance identification (Ye et al., 2012).

Synthetic Chemistry

  • VEGFR-2 Inhibition: Research on substituted benzamides led to the discovery of potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), crucial for cancer treatment. These compounds have shown robust in vivo efficacy in human lung and colon carcinoma xenograft models, underscoring their importance in medicinal chemistry (Borzilleri et al., 2006).

Neuroleptic Activity

  • Benzamides as Potential Neuroleptics: A study on the synthesis and neuroleptic activity of benzamides found that certain derivatives exhibit significant inhibitory effects on stereotyped behavior in rats. These findings may contribute to the development of new treatments for psychosis (Iwanami et al., 1981).

Antibacterial Activity

  • Synthesis and Antibacterial Activity: N-(3-Hydroxy-2-pyridyl)benzamides were synthesized and tested in vitro against various bacteria, identifying active derivatives against specific strains. This research provides a basis for developing new antibacterial agents (Mobinikhaledi et al., 2006).

Mechanism of Action

Target of Action

The primary targets of N-(2-((3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)amino)-2-oxoethyl)benzamide are the fibroblast growth factor receptors (FGFRs) . FGFRs are a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .

Mode of Action

This compound interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .

Biochemical Pathways

The affected pathways by this compound include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . By inhibiting FGFRs, this compound disrupts these pathways, affecting their downstream effects .

Pharmacokinetics

It is mentioned that the compound has a low molecular weight , which could potentially influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and induction of apoptosis . Specifically, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . Furthermore, it significantly inhibits the migration and invasion of 4T1 cells .

Future Directions

The future directions for this compound involve its potential use as a potent inhibitor against colorectal cancer . It could be an appealing lead compound beneficial to subsequent optimization .

Properties

IUPAC Name

N-[2-oxo-2-(3-pyrrolo[2,3-b]pyridin-1-ylpropylamino)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c24-17(14-22-19(25)16-6-2-1-3-7-16)20-11-5-12-23-13-9-15-8-4-10-21-18(15)23/h1-4,6-10,13H,5,11-12,14H2,(H,20,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNGXHORUQJZVOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)NCCCN2C=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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